Boiling Point Differences for Regioisomer Separation
The target compound exhibits a boiling point of 455.9 °C at 760 mmHg, which is 12.9 °C higher than the 3'-cyano isomer (443 °C) [1]. This differential is sufficient to influence fractional distillation outcomes during purification or solvent-swap operations. In contrast, the 2'-cyano-3-(3-methoxyphenyl) isomer boils at 456.9 °C, placing the target compound between the two closest regioisomers . The precise boiling point therefore constitutes a unique physical-property fingerprint that can be exploited for separation or used as an identity criterion.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 455.9 °C |
| Comparator Or Baseline | 3'-Cyano-3-(2-methoxyphenyl)propiophenone (CAS 898769-71-6): 443 °C; 2'-Cyano-3-(3-methoxyphenyl)propiophenone (CAS 898774-49-7): 456.9 °C |
| Quantified Difference | Target vs. 3'-isomer: +12.9 °C; Target vs. 3-methoxy isomer: –1.0 °C |
| Conditions | Calculated values at 760 mmHg; data sourced from ChemBlink and Molbase databases |
Why This Matters
For researchers performing high-temperature fractional distillation or evaluating thermal stability during scale-up, a 12.9 °C difference in boiling point can dictate the choice of isomer to minimize co-distillation and improve purity recovery.
- [1] Molbase. 3-[3-(2-methoxyphenyl)propanoyl]benzonitrile. CAS 898769-71-6. https://qiye.molbase.cn/d17603/537628 (accessed 2026-04-24). View Source
